molecular formula C12H25N2O4P B12862885 1-Octyl-3-methylimidazolium dihydrogen phosphate

1-Octyl-3-methylimidazolium dihydrogen phosphate

Cat. No.: B12862885
M. Wt: 292.31 g/mol
InChI Key: ZKJZHIXOEJVNFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts that are liquid at or below 100°C and are composed entirely of ions. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyl-3-methylimidazolium dihydrogen phosphate can be synthesized through a reaction between 1-octyl-3-methylimidazolium chloride and phosphoric acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization or distillation to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while substitution reactions can produce a variety of substituted imidazolium compounds .

Mechanism of Action

The mechanism by which 1-octyl-3-methylimidazolium dihydrogen phosphate exerts its effects involves several molecular interactions:

    Molecular Targets: The imidazolium cation interacts with various molecular targets, including proteins and metal surfaces.

    Pathways Involved: The compound can alter the solubility and stability of proteins, leading to changes in their crystallization behavior. .

Comparison with Similar Compounds

1-Octyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds in the imidazolium family:

These comparisons highlight the uniqueness of this compound, particularly its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C12H25N2O4P

Molecular Weight

292.31 g/mol

IUPAC Name

dihydrogen phosphate;1-methyl-3-octylimidazol-1-ium

InChI

InChI=1S/C12H23N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-12H,3-9H2,1-2H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

ZKJZHIXOEJVNFB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.OP(=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.